ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate
Description
Ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and materials science. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-(1H-1,2,4-triazol-5-ylhydrazinylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c1-2-15-6(14)5(3-8)11-13-7-9-4-10-12-7/h4H,2H2,1H3,(H2,9,10,12,13)/b11-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBZVZAQCMGRX-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=NC=NN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=NC=NN1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate typically involves the reaction of 3-amino-1,2,4-triazole with ethyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can further enhance the production process.
Chemical Reactions Analysis
Formation of the 1,2,4-Triazole Core
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Starting Materials : Ethyl hydrazinoacetate (e.g., 4 ) and a carbonyl compound (e.g., acetimidamide 5 ) are potential precursors. These undergo condensation to form the triazole ring under mild conditions .
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Reaction Conditions :
Incorporation of the Cyano Group
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Methodology : The cyano group could be introduced via substitution or addition reactions. For example, a cyanohydrin formation or substitution of a leaving group (e.g., bromide) with a cyanide ion. This aligns with the use of nitrile-containing precursors in related syntheses .
Key Reaction Data
*Exact yield data for the cyano group introduction step is not explicitly reported but inferred from analogous reactions.
Reactivity and Stability
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Hydrolysis : The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions (e.g., aqueous NaOH) .
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Thermal Stability : Intermediate compounds like acetimidamide 5 exhibit thermal sensitivity (e.g., decomposition at 50°C) , necessitating controlled reaction conditions.
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Safety Considerations : Energetic intermediates (e.g., hydrazones) may pose handling risks, mitigated by continuous-flow processes .
Analytical Characterization
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate typically involves the reaction of 3-amino-1,2,4-triazole with ethyl cyanoacetate. The reaction is conducted in the presence of a base such as sodium hydroxide to facilitate product formation. Purification methods like column chromatography are employed to isolate the compound.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-amino-1,2,4-triazole + ethyl cyanoacetate | Base-catalyzed reaction | This compound |
Medicinal Chemistry
This compound serves as a scaffold for developing new pharmaceuticals. Its potential biological activities include:
- Anticancer Activity : The compound has been shown to inhibit aromatase activity, reducing estrogen levels which may contribute to anticancer effects. Research indicates that it can interfere with cancer cell proliferation by modulating key enzymatic pathways .
- Antimicrobial Properties : Studies have suggested that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. Its structural features allow for interaction with microbial enzymes .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
Biological Research
In biological studies, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions:
- Enzyme Inhibition Studies : The compound's interaction with specific enzymes aids in understanding biochemical pathways and mechanisms. It has been particularly useful in studying phospholipid-dependent kinases and other targets involved in disease processes .
Industrial Applications
In the industrial sector, this compound is employed in:
- Material Science : It contributes to the development of new materials with enhanced properties such as thermal stability and mechanical strength. The unique chemical structure allows for modifications that improve material performance .
- Agrochemicals : this compound is also explored for its potential in synthesizing agrochemicals that can enhance crop yields and resistance against pests .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various applications:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on HT29 cancer cells. The mechanism involved inhibiting specific kinases critical for cell proliferation .
- Antimicrobial Efficacy : Research indicated that certain triazole derivatives displayed potent activity against resistant bacterial strains. This was attributed to their ability to disrupt microbial metabolic processes .
- Material Development : Investigations into polymer composites incorporating this compound revealed improved mechanical properties and thermal resistance compared to traditional materials .
Mechanism of Action
The mechanism of action of ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
For example, in anticancer research, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels and potential anticancer effects . The compound’s ability to interact with multiple targets makes it a versatile tool for studying various biological pathways and mechanisms.
Comparison with Similar Compounds
Ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other 1,2,4-triazole derivatives, such as 1,2,4-triazole-3-thione and 1,2,4-triazole-5-carboxylic acid .
Compared to these compounds, this compound has a cyano group and an ethyl ester group, which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for a wider range of chemical modifications and applications, making it a valuable compound for scientific research and industrial use .
Biological Activity
Ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of cyanoacetylhydrazine with various aldehydes or ketones under controlled conditions. The structural characterization can be achieved through various spectroscopic methods such as NMR and IR spectroscopy.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Cyanoacetylhydrazine + Aldehyde | Reflux in ethanol | This compound |
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds related to this compound. In particular, derivatives of hydrazone compounds have shown promising results against various cancer cell lines. For instance, a study demonstrated that certain synthesized hydrazone derivatives exhibited significant inhibitory effects on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with some compounds achieving a growth inhibition rate exceeding 50% at specific concentrations .
The mechanism by which this compound exerts its biological effects may involve the interaction with cellular targets that lead to apoptosis or cell cycle arrest. The presence of the triazole moiety is particularly noteworthy as it has been associated with various pharmacological activities including antifungal and anticancer effects .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar compounds:
- Antimicrobial Activity : A compound structurally related to this compound was evaluated for its antimicrobial properties. Results indicated that it exhibited moderate activity against several bacterial strains, suggesting potential applications in treating infections .
- Plant Growth Regulation : Some derivatives have been tested for their efficacy as plant growth regulators. The results showed that they could enhance growth parameters in specific plant species, indicating their utility in agriculture .
- Antimalarial Properties : Certain hydrazone derivatives have been reported to possess antimalarial activity. In vitro studies demonstrated significant inhibition of Plasmodium falciparum growth .
Table 2: Summary of Biological Activities
Q & A
Basic: What synthetic routes are available for ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate, and how can reaction conditions be optimized for yield?
Answer:
The compound is synthesized via cyclization reactions of azolylhydrazones derived from ethyl cyanoacetate. Key steps include:
- Hydrazone formation : Reacting ethyl cyanoacetate with 1H-1,2,4-triazol-5-ylhydrazine under controlled pH and temperature.
- Cyclization : The hydrazone intermediate undergoes solvent-dependent cyclization. For example:
- In aqueous ethanol , a mixture of ethyl 7-amino-1,2,4-triazolo[5,1-c][1,2,4]triazine-6-carboxylate (3a ) and 4,7-dihydro-7-oxo-1,2,4-triazolo[5,1-c]triazine-6-carbonitrile (4a ) forms .
- In acetic acid , the amino-ester (3a ) dominates, while pyridine favors oxo-nitrile salts (4a ) .
Optimization : Use polar aprotic solvents (e.g., pyridine) for selective product formation. Monitor reaction progress via TLC or HPLC to isolate intermediates.
Advanced: How do solvent effects influence the cyclization pathway of this compound, and what mechanistic insights do they provide?
Answer:
Solvent polarity and protonation capacity dictate reaction pathways:
- Acetic acid : Protonates the hydrazone intermediate, stabilizing the amino-ester (3a ) via intramolecular hydrogen bonding .
- Pyridine : Acts as a base, deprotonating the intermediate to form oxo-nitrile salts (4a ) through keto-enol tautomerization .
Mechanistic Insight : - Kinetic control in acetic acid favors thermodynamically stable 3a .
- Thermodynamic control in pyridine stabilizes 4a via resonance.
Methodology : Use variable-temperature NMR to track intermediate stability. Compare DFT calculations (e.g., Gibbs free energy of products) with experimental yields .
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Detects C≡N (2240–2260 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of COOEt or triazole rings) .
Advanced: How can crystallographic data resolve the Z-configuration and molecular packing of this compound?
Answer:
X-ray crystallography is definitive for Z-configuration determination:
- SHELX Suite : Refine crystal structures using SHELXL for small-molecule refinement. Key parameters include bond angles (e.g., C=N–N–C dihedral angles) and hydrogen bonding networks .
- WinGX : Process diffraction data to visualize molecular packing. For example, hydrogen bonds between amino groups and triazole N atoms stabilize the crystal lattice .
Example : In ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate, planar fused rings and methylene torsion angles (111.33°) confirm stereochemistry .
Advanced: How can contradictory data on intermediate stability during synthesis be analyzed?
Answer:
Contradictions often arise from:
- Reaction Conditions : Nitration with HNO₃/H₂SO₄ at low vs. high temperatures alters intermediate stability .
- Handling Sensitive Intermediates : Use cryogenic conditions (-20°C) to prevent decomposition of nitro-containing derivatives .
Resolution : - In Situ Monitoring : Raman spectroscopy tracks nitro group formation.
- Reproducibility Tests : Compare yields under inert atmospheres (N₂/Ar) to rule out oxidation .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Storage : Keep at -20°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the cyano group .
- Handling : Conduct reactions in fume hoods due to potential release of HCN during decomposition .
Advanced: How do mass spectral fragmentation patterns inform structural stability?
Answer:
- EI-MS Fragmentation :
- Loss of COOEt (m/z -73) indicates ester cleavage.
- Triazole ring stability under electron impact correlates with aromaticity; 1,2,4-triazine rings fragment more readily .
Application : Compare experimental MS with simulated spectra (e.g., via ACD/MS Fragmenter) to assign fragments and predict degradation pathways.
Advanced: Can molecular modeling predict reactivity or interactions of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with triazole-binding pockets) .
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyano group’s high electrophilicity predicts reactivity with amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
